Droxicam
Overview
Description
Droxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class . It is a prodrug of Piroxicam and is used to reduce pain and inflammation in musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis .
Molecular Structure Analysis
The molecular formula of Droxicam is C16H11N3O5S . The optimized molecular structure of Droxicam has been calculated using the M06 density functional and the CBSB7 basis set .
Chemical Reactions Analysis
A Density Functional Theory study of eight oxicams, including Droxicam, was carried out to determine their global and local reactivities . These types of reactivities were measured by means of global and local reactivity descriptors coming from the Conceptual Density Functional Theory .
Physical And Chemical Properties Analysis
Droxicam has a molecular weight of 357.3 g/mol . It is an organic heterotricyclic compound that is 2H,5H-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4(3H)-dione 6,6-dioxide substituted at positions 3 and 5 by pyridin-2-yl and methyl groups respectively .
Scientific Research Applications
Pharmacological Profile
Droxicam, a nonsteroidal anti-inflammatory drug (NSAID) from the oxicam family, demonstrates significant anti-inflammatory, analgesic, and antipyretic activities. In various studies, it has shown comparable or superior efficacy to drugs like piroxicam and phenylbutazone in tests such as carrageenin oedema, nystatin oedema, and ultraviolet erythema. Droxicam also exhibits ex vivo platelet aggregation inhibition and a considerable effect on peritoneal capillary permeability, indicating its broad pharmacological impact (Esteve, Farré, & Roser, 1988).
Pharmacokinetics and Bioavailability
Studies have explored the pharmacokinetics of droxicam, revealing insights into its absorption, metabolism, and elimination. These studies demonstrate that droxicam's pharmacokinetic parameters, including peak plasma concentration and elimination half-life, are influenced by factors like gastric emptying rate. Notably, its bioavailability remains unaltered under conditions of modified gastric emptying, which is significant for understanding its consistent therapeutic effects (Martinez & Sanchez, 1991).
Clinical Efficacy in Arthrosis and Other Conditions
Clinical trials have compared the efficacy and tolerability of droxicam with other NSAIDs in the treatment of conditions like osteoarthritis and arthrosis. These studies show droxicam's effectiveness in reducing pain and improving joint mobility, highlighting its potential as a therapeutic agent in these conditions. The studies also shed light on its safety profile, which is a critical aspect of its clinical use (Chevallard, Venegoni, & Colombo, 1993).
Interaction with Other Medications
Research has also delved into the interaction of droxicam with other medications, such as antacids and ranitidine. These studies are crucial for understanding how droxicam's pharmacokinetics and bioavailability are affected when co-administered with other drugs. This information is essential for clinicians to make informed decisions about drug combinations in patient care (Bartlett et al., 1992).
Safety And Hazards
Safety measures for handling Droxicam include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised . In case of accidental ingestion or contact, immediate medical attention is required .
properties
IUPAC Name |
5-methyl-6,6-dioxo-3-pyridin-2-yl-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c1-18-13-14(10-6-2-3-7-11(10)25(18,22)23)24-16(21)19(15(13)20)12-8-4-5-9-17-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHFRZLKGRKFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3S1(=O)=O)OC(=O)N(C2=O)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238035 | |
Record name | Droxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Droxicam is converted to [DB00554] via hydrolysis of the ester group in the intestine. Droxicam administration inhibits the synthesis of prostaglandins by cyclooxygenase enzymes. | |
Record name | Droxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09215 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Droxicam | |
CAS RN |
90101-16-9 | |
Record name | Droxicam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90101-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Droxicam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Droxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09215 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Droxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DROXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24ADO1E2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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